N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide
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Overview
Description
N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanopropyl group and a trimethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Cyanopropyl Intermediate: This can be achieved by reacting a suitable alkyl halide with sodium cyanide under reflux conditions.
Coupling with Trimethoxyphenyl Group: The cyanopropyl intermediate is then coupled with a trimethoxyphenyl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the coupled product with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group could play a role in binding to hydrophobic pockets, while the cyanopropyl group might be involved in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanopropyl)-3-(2,4,5-trimethoxyphenyl)propanamide
- N-(1-cyanopropyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- N-(1-cyanopropyl)-3-(2,3,5-trimethoxyphenyl)propanamide
Uniqueness
N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyanopropyl group also adds to its distinct chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanopropyl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-12(10-17)18-14(19)9-7-11-6-8-13(20-2)16(22-4)15(11)21-3/h6,8,12H,5,7,9H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAYMDFINVCUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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